Cas no 799283-63-9 (Tert-butyl 3-Formyl-8-azabicyclo3.2.1octane-8-carboxylate)
Tert-butyl 3-Formyl-8-azabicyclo3.2.1octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
- exo-tert-Butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
- XYJAVZBRKJTDTI-UHFFFAOYSA-N
- 8-Boc-3-formyl-8-azabicyclo[3.2.1]octane
- Tert-butyl 3-Formyl-8-azabicyclo3.2.1octane-8-carboxylate
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- Inchi: 1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3
- InChI Key: XYJAVZBRKJTDTI-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1C2CC(C=O)CC1CC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 307
- XLogP3: 1.7
- Topological Polar Surface Area: 46.6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 330.5±35.0 °C at 760 mmHg
- Flash Point: 153.7±25.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Tert-butyl 3-Formyl-8-azabicyclo3.2.1octane-8-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Tert-butyl 3-Formyl-8-azabicyclo3.2.1octane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B815555-10mg |
Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815555-50mg |
Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B815555-100mg |
Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 100mg |
$ 275.00 | 2022-06-06 | ||
| A2B Chem LLC | AW27627-2.5g |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 95% | 2.5g |
$1735.00 | 2024-04-19 | |
| A2B Chem LLC | AW27627-5g |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 95% | 5g |
$3393.00 | 2024-04-19 | |
| A2B Chem LLC | AW27627-10g |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 95% | 10g |
$6589.00 | 2024-04-19 | |
| A2B Chem LLC | AW27627-50mg |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 95% | 50mg |
$225.00 | 2024-04-19 | |
| A2B Chem LLC | AW27627-100mg |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 95% | 100mg |
$317.00 | 2024-04-19 | |
| A2B Chem LLC | AW27627-250mg |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 95% | 250mg |
$435.00 | 2024-04-19 | |
| A2B Chem LLC | AW27627-500mg |
tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
799283-63-9 | 95% | 500mg |
$667.00 | 2024-04-19 |
Tert-butyl 3-Formyl-8-azabicyclo3.2.1octane-8-carboxylate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Tert-butyl 3-Formyl-8-azabicyclo3.2.1octane-8-carboxylate
Recent Advances in the Application of Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 799283-63-9) in Chemical Biology and Pharmaceutical Research
Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 799283-63-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. Recent studies have highlighted its significance in the construction of complex molecular architectures, serving as a versatile building block for drug discovery. This research brief aims to provide an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.
In the context of synthetic chemistry, Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has been employed as a precursor for the development of tropane alkaloid derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of muscarinic receptor antagonists, which are being investigated for their potential in treating neurological disorders such as Parkinson's disease and overactive bladder syndrome. The study reported a high-yield, stereoselective route to these compounds, underscoring the importance of this intermediate in streamlining synthetic pathways.
From a biological perspective, recent research has explored the pharmacological potential of derivatives synthesized from this compound. A team at the University of Cambridge (2024) identified novel analogs exhibiting significant activity against bacterial efflux pumps, suggesting potential applications in addressing antibiotic resistance. The structural flexibility of the 8-azabicyclo[3.2.1]octane scaffold, particularly when functionalized at the 3-position with formyl groups, appears to contribute to enhanced binding affinity with target proteins.
In drug development pipelines, several pharmaceutical companies have incorporated this intermediate in their lead optimization programs. For instance, a recent patent application (WO2023124567) describes its use in developing next-generation serotonin modulators for psychiatric disorders. The patent highlights improved pharmacokinetic properties of compounds derived from this scaffold, including enhanced blood-brain barrier penetration and metabolic stability.
Analytical characterization of Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has also seen advancements. A 2024 publication in Analytical Chemistry presented a novel LC-MS/MS method for quantifying this compound and its derivatives in biological matrices, addressing previous challenges in pharmacokinetic studies. This methodological improvement facilitates more accurate assessment of drug candidates during preclinical development.
Looking forward, the unique structural features of this compound continue to inspire innovative applications. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules for targeted protein degradation and its potential use in developing covalent inhibitors. The compound's bifunctional nature (containing both formyl and carboxylate protecting groups) makes it particularly valuable for these emerging therapeutic modalities.
In conclusion, Tert-butyl 3-Formyl-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 799283-63-9) remains a pivotal intermediate in medicinal chemistry, with its applications expanding into new therapeutic areas. The recent studies discussed herein demonstrate its ongoing relevance in addressing current challenges in drug discovery, from antibiotic resistance to neurological disorders. As synthetic methodologies continue to evolve and biological targets become more complex, this compound is likely to maintain its position as a valuable tool in pharmaceutical research and development.
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